molecular formula C9H8Cl2N2 B3034504 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile CAS No. 181640-85-7

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile

Cat. No.: B3034504
CAS No.: 181640-85-7
M. Wt: 215.08 g/mol
InChI Key: QTCGYGMHAOBASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile is a useful research compound. Its molecular formula is C9H8Cl2N2 and its molecular weight is 215.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Analysis

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile is utilized in chromatographic systems. Acetonitrile, as a stationary phase in liquid-liquid partition chromatography, aids in separating various compounds, including 2,4-dinitrophenylhydrazones of aldehydes and ketones. This application demonstrates the compound's role in analytical chemistry for separation and analysis purposes (Corbin, Schwartz, & Keeney, 1960).

Antifouling Research

In the study of antifouling biocides in marine environments, this compound contributes to methodologies for detecting such compounds in seawater. High-performance liquid chromatography-diode array detector (HPLC–DAD) techniques often incorporate this compound for optimizing extraction and detection of biocides and their metabolites (Gatidou et al., 2005).

Inhibition of Carbonyl Reductase

This compound has shown potential as an inhibitor of the Carbonyl Reductase enzyme, which is significant in cancer treatment resistance and cardiotoxicity in anthracycline-based therapies. The synthesis and characterization of oximino(2,6-dichlorophenyl)acetonitrile, a related compound, highlight its potential in biomedical research and therapy (Amankrah et al., 2021).

Photocyclization Studies

Photocyclization reactions involving acetonitrile, such as those producing benzo[c]quinolizinium salts, often involve compounds structurally similar to this compound. These reactions contribute to the development of new compounds with potential applications in various fields of chemistry (Arai et al., 1991).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(methylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c1-13-9(5-12)6-2-3-7(10)8(11)4-6/h2-4,9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCGYGMHAOBASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile
Reactant of Route 4
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.